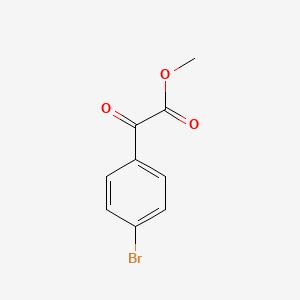

Methyl 2-(4-bromophenyl)-2-oxoacetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-(4-bromophenyl)-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrO3/c1-13-9(12)8(11)6-2-4-7(10)5-3-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFPFIURFXDPBIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=O)C1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80459133 | |

| Record name | methyl 2-(4-bromophenyl)-2-oxoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80459133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57699-28-2 | |

| Record name | Methyl 4-bromo-α-oxobenzeneacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57699-28-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | methyl 2-(4-bromophenyl)-2-oxoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80459133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Methyl 2-(4-bromophenyl)-2-oxoacetate CAS 57699-28-2

An In-depth Technical Guide to Methyl 2-(4-bromophenyl)-2-oxoacetate (CAS 57699-28-2)

This document provides a comprehensive technical overview of this compound, a pivotal chemical intermediate for professionals in research, chemical synthesis, and drug development. Our focus extends beyond mere data presentation to offer field-proven insights into its synthesis, reactivity, and application, ensuring a practical and authoritative guide for the discerning scientist.

Core Compound Identity and Significance

This compound, registered under CAS No. 57699-28-2, is a bifunctional organic molecule featuring an α-ketoester group and a brominated aromatic ring.[1][2] This unique structural combination renders it a highly versatile building block in modern organic synthesis. The bromophenyl moiety serves as a handle for sophisticated cross-coupling reactions, while the α-ketoester provides a reactive core for constructing complex molecular architectures. Its primary significance lies in its role as a key precursor in the synthesis of high-value compounds, particularly in the pharmaceutical industry.[3]

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is fundamental to its effective use in a laboratory setting. The data presented below are compiled from authoritative chemical databases and predictive modeling, providing a reliable baseline for characterization.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 57699-28-2 | [1][2] |

| Molecular Formula | C₉H₇BrO₃ | [2] |

| Molecular Weight | 243.05 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| Synonyms | Methyl (4-bromophenyl)(oxo)acetate, Methyl p-bromobenzoylformate | [2] |

| Appearance | White to off-white solid | [4] |

| Storage | Sealed in a dry environment at room temperature | [1] |

Spectroscopic Signature

The unambiguous identification of this compound relies on a combination of spectroscopic techniques. The following table outlines the expected spectral data, which serves as a benchmark for quality control and reaction monitoring.

Table 2: Predicted Spectroscopic Data for Characterization

| Technique | Expected Peaks and Assignments |

| ¹H NMR | δ ~ 7.7-7.9 ppm (d, 2H, Ar-H ortho to C=O), δ ~ 7.6-7.7 ppm (d, 2H, Ar-H ortho to Br), δ ~ 3.9 ppm (s, 3H, -OCH₃) |

| ¹³C NMR | δ ~ 185 ppm (Ar-C=O), δ ~ 163 ppm (O-C=O), δ ~ 132-133 ppm (Ar-CH), δ ~ 130-131 ppm (Ar-C-Br and Ar-C-C=O), δ ~ 53 ppm (-OCH₃)[5] |

| FT-IR (cm⁻¹) | ~1730-1750 (C=O stretch, ester), ~1680-1700 (C=O stretch, ketone), ~1585 (C=C stretch, aromatic), ~1200-1300 (C-O stretch, ester), ~1000-1100 (C-Br stretch) |

| Mass Spec (MS) | m/z = 242/244 [M]⁺ (characteristic isotopic pattern for Bromine), m/z = 183/185 [M-COOCH₃]⁺ |

Synthesis Methodology: A Validated Protocol

The most reliable and scalable synthesis of this compound is achieved via a Friedel-Crafts acylation reaction.[6][7] This electrophilic aromatic substitution involves the reaction of bromobenzene with an appropriate acylating agent, methyl oxalyl chloride, catalyzed by a potent Lewis acid such as aluminum chloride (AlCl₃).

Causality in Experimental Design

The success of the Friedel-Crafts acylation is contingent on rigorous control of experimental parameters.

-

Anhydrous Conditions: Aluminum chloride reacts violently with water. Its presence would not only consume the catalyst but also hydrolyze the acid chloride, terminating the reaction. All glassware must be flame-dried, and reagents must be anhydrous.[8]

-

Control of Temperature: The initial formation of the acylium ion electrophile from methyl oxalyl chloride and AlCl₃ is highly exothermic.[8] Maintaining a low temperature (0 °C) during the addition of the acylating agent prevents uncontrolled side reactions and degradation.

-

Stoichiometry: A slight excess of the Lewis acid catalyst is often used to ensure complete activation of the acid chloride. The bromobenzene is typically the limiting reagent.

-

Quenching: The reaction is quenched by carefully pouring the mixture onto ice and acid. This serves to decompose the aluminum chloride complex, protonate any intermediates, and facilitate the separation of the organic product from the aqueous phase.[9]

Step-by-Step Synthesis Protocol

Reaction: Bromobenzene + Methyl Oxalyl Chloride → this compound

-

Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Maintain a positive pressure of inert gas throughout the reaction.

-

Reagent Charging: To the flask, add anhydrous dichloromethane (DCM) as the solvent, followed by anhydrous aluminum chloride (AlCl₃, 1.2 eq.). Cool the resulting suspension to 0 °C in an ice-water bath.

-

Acylium Ion Formation: Dissolve methyl oxalyl chloride (1.1 eq.) in anhydrous DCM and add it to the dropping funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 30 minutes, ensuring the internal temperature does not exceed 5 °C. Stir for an additional hour at 0 °C.

-

Electrophilic Substitution: Add bromobenzene (1.0 eq.) dropwise via the dropping funnel. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 16-24 hours, monitoring by TLC or GC-MS.

-

Work-up and Isolation: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.[8] Transfer the mixture to a separatory funnel.

-

Extraction: Separate the layers and extract the aqueous phase twice with DCM. Combine the organic layers.

-

Purification: Wash the combined organic phase sequentially with water, a saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Final Product: Purify the resulting crude solid by recrystallization (e.g., from an ethanol/water mixture) or column chromatography on silica gel to yield pure this compound.

Synthesis Workflow Diagram

Caption: Major reaction pathways available for this compound.

Safety, Handling, and Storage

As with any active chemical reagent, adherence to strict safety protocols is paramount. While a specific safety data sheet (SDS) for this exact compound is not universally available, data from closely related brominated aromatic ketones and esters provide a strong basis for safe handling procedures. [10][11]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat. [11]* Ventilation: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors. [10][11]* Health Hazards: Assumed to be harmful if swallowed, inhaled, or absorbed through the skin. It may cause irritation to the skin, eyes, and respiratory tract. [10]* First Aid:

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. [1]

Conclusion

This compound is a high-utility synthetic intermediate whose value is defined by its dual-handle reactivity. A mastery of its synthesis, particularly via the robust Friedel-Crafts acylation, and a clear understanding of its subsequent reaction pathways, empower chemists to construct complex and valuable molecules. For researchers in medicinal chemistry and materials science, this compound represents a strategic starting point for innovation.

References

- SynZeal. (n.d.). Safety Data Sheet - Methyl 2-(4-bromophenyl)acetate.

- Matrix Scientific. (2023, January 18). SDS - Methyl 2-(4-bromophenyl)acetate.

- Fisher Scientific. (2025, May 1). Safety Data Sheet - Methyl bromoacetate.

- Thermo Fisher Scientific. (2010, May 7). Safety Data Sheet.

- BLDpharm. (n.d.). 57699-28-2|this compound.

- StuDocu. (n.d.). Friedel-Crafts Acetylation of Bromobenzene.

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link].

- The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from The Royal Society of Chemistry website.

- ChemicalBook. (n.d.). methyl 2-(4-chlorophenyl)-2-oxoacetate synthesis.

- University of Michigan. (n.d.). Experiment 1: Friedel-Crafts Acylation. Retrieved from University of Michigan Chemistry Department.

- Khan Academy. (n.d.). Friedel-Crafts acylation.

- X-MOL. (n.d.). 2-Bromo-1-(4-bromophenyl)ethanone: Comprehensive Overview and Applications.

- The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from The Royal Society of Chemistry website.

- ChemBK. (2024, April 9). Ethyl 2-(4-bromophenyl)-2-oxoacetate.

- Google Patents. (2012, December 12). EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.

-

National Center for Biotechnology Information. (2011). 2-(4-Bromophenyl)-2-oxoethyl 2-methylbenzoate. PubMed Central. Retrieved from [Link].

- ResearchGate. (n.d.). Figure S93. 13 C NMR spectrum of 2-(4-bromophenyl)-2-oxoacetic acid in....

-

Bolli, M. H., et al. (2012). The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. Journal of Medicinal Chemistry, 55(17), 7849-61. Retrieved from [Link].

Sources

- 1. 57699-28-2|this compound|BLD Pharm [bldpharm.com]

- 2. This compound | C9H7BrO3 | CID 11218741 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

- 6. methyl 2-(4-chlorophenyl)-2-oxoacetate synthesis - chemicalbook [chemicalbook.com]

- 7. Khan Academy [khanacademy.org]

- 8. websites.umich.edu [websites.umich.edu]

- 9. maths.tcd.ie [maths.tcd.ie]

- 10. synzeal.com [synzeal.com]

- 11. matrixscientific.com [matrixscientific.com]

Methyl 2-(4-bromophenyl)-2-oxoacetate chemical properties

An In-depth Technical Guide to Methyl 2-(4-bromophenyl)-2-oxoacetate

Authored by: A Senior Application Scientist

Abstract

This compound, a key α-ketoester, serves as a pivotal intermediate in modern organic synthesis. Its unique structural arrangement, featuring a reactive diketone-like system directly attached to a brominated aromatic ring, endows it with versatile reactivity. This guide provides an in-depth exploration of its chemical properties, well-established synthetic routes, and diverse applications, particularly in the realms of medicinal chemistry and materials science. We will delve into the mechanistic underpinnings of its synthesis, explore its reactivity profile, and provide field-proven protocols for its preparation and handling, offering researchers and drug development professionals a comprehensive resource for leveraging this valuable building block.

Core Physicochemical and Spectroscopic Profile

This compound, also known as Methyl p-bromobenzoylformate, is a crystalline solid at room temperature. The presence of the electron-withdrawing bromine atom and the α-ketoester moiety significantly influences its reactivity and physical properties.

Key Properties Summary

The fundamental physicochemical properties are consolidated in the table below for quick reference.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| Synonyms | Methyl (4-bromophenyl)(oxo)acetate, Methyl p-bromobenzoylformate | [1] |

| CAS Number | 57699-28-2 | [1][2][3] |

| Molecular Formula | C₉H₇BrO₃ | [1][3] |

| Molecular Weight | 243.05 g/mol | [1][3] |

| Appearance | Crystalline Solid | |

| Melting Point | 55 - 58 °C (131 - 136 °F) | |

| SMILES | COC(=O)C(=O)C1=CC=C(C=C1)Br | [1][2] |

Spectroscopic Signature Analysis

Characterization of this compound relies on standard spectroscopic techniques. While specific spectra are literature-dependent, the expected signature can be expertly predicted based on its structure.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton spectrum is expected to be simple and highly informative.

-

A singlet around 3.9-4.0 ppm integrating to 3H, corresponding to the methyl ester protons (-OCH₃).

-

Two doublets in the aromatic region (7.6-8.0 ppm ). These correspond to the AA'BB' spin system of the 1,4-disubstituted benzene ring. The protons ortho to the electron-withdrawing keto group will be further downfield than the protons ortho to the bromine atom.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

A signal for the methyl carbon (-OCH₃) around 53 ppm .

-

Multiple signals in the aromatic region (129-135 ppm ).

-

Two downfield signals for the carbonyl carbons: the ester carbonyl (C=O) around 163-165 ppm and the keto carbonyl (C=O) further downfield, typically around 185-188 ppm .

-

-

IR (Infrared) Spectroscopy: The IR spectrum will be dominated by strong absorptions from the carbonyl groups.

-

A strong, sharp peak around 1730-1740 cm⁻¹ for the ester C=O stretch.

-

Another strong, sharp peak for the ketone C=O stretch, typically at a slightly lower wavenumber, around 1680-1700 cm⁻¹ .

-

C-O stretching bands for the ester group will appear in the 1200-1300 cm⁻¹ region.

-

Aromatic C=C stretching vibrations will be visible in the 1450-1600 cm⁻¹ range.

-

Synthesis: The Friedel-Crafts Acylation Pathway

The most direct and industrially relevant synthesis of this compound is the Friedel-Crafts acylation of bromobenzene.[4][5][6] This electrophilic aromatic substitution reaction provides a high-yielding route to the target molecule.

Mechanistic Rationale

The reaction proceeds via the formation of a highly electrophilic acylium ion, which then attacks the electron-rich bromobenzene ring.

-

Generation of the Acylium Ion: The Lewis acid catalyst, typically aluminum trichloride (AlCl₃), coordinates to the more reactive acyl chloride of methyl oxalyl chloride. This polarization facilitates the departure of the chloride ion, forming a resonance-stabilized acylium ion.[5][6]

-

Electrophilic Aromatic Substitution: The acylium ion is a potent electrophile. It attacks the bromobenzene ring, which is activated towards electrophilic substitution. The bromine atom is an ortho-, para-director; due to steric hindrance from the bulky incoming acylium ion, substitution occurs predominantly at the para position. This attack temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate (a sigma complex).[4]

-

Rearomatization: A weak base, AlCl₄⁻, abstracts a proton from the carbon bearing the new substituent, restoring the aromaticity of the ring. This step regenerates the AlCl₃ catalyst and produces HCl as a byproduct.[5]

-

Complexation and Workup: The ketone product, being a Lewis base, forms a complex with the AlCl₃ catalyst.[4] Therefore, a stoichiometric amount of the catalyst is required. An aqueous workup is necessary to hydrolyze this complex and isolate the final product.[4]

Synthesis Mechanism Diagram

Caption: Friedel-Crafts acylation mechanism for the synthesis of the target compound.

Detailed Experimental Protocol

This protocol is adapted from a well-established procedure for the analogous chloro-derivative.[7] It is a self-validating system where reaction completion can be monitored by TLC or GC-MS.

Materials:

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Bromobenzene

-

Methyl oxalyl chloride

-

Anhydrous Chloroform (or Dichloromethane)

-

Deionized Water

-

Sodium Sulfate (Na₂SO₄)

-

Ethyl Acetate

-

Heptane

Procedure:

-

Reaction Setup: Equip a three-necked, round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Ensure all glassware is oven-dried to prevent moisture contamination.

-

Catalyst Suspension: Charge the flask with anhydrous aluminum chloride (1.0 eq) and anhydrous chloroform (approx. 3-4 mL per gram of AlCl₃). Cool the suspension to 0 °C in an ice bath with continuous stirring under a nitrogen atmosphere.

-

Acyl Chloride Addition: Slowly add methyl oxalyl chloride (1.05 eq) dropwise to the AlCl₃ suspension, maintaining the temperature at 0 °C. Stir the mixture for 1 hour at this temperature. The formation of a colored complex should be observed.

-

Bromobenzene Addition: Add bromobenzene (1.0 eq) dropwise via the dropping funnel, ensuring the internal temperature does not rise above 5 °C.

-

Reaction Progression: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 16-24 hours. Monitor the reaction's progress by TLC (e.g., using a 1:9 ethyl acetate/heptane eluent).

-

Quenching and Workup: Carefully pour the reaction mixture onto crushed ice and water to quench the reaction and hydrolyze the aluminum complexes. Dilute with dichloromethane if necessary.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in heptane to yield the pure product.

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound stems from its three key reactive sites: the aromatic bromine atom, the ketone carbonyl, and the ester carbonyl. This trifecta allows for a wide range of subsequent chemical transformations.

-

Ketone Reactivity: The ketone is susceptible to nucleophilic attack, reduction (e.g., to a secondary alcohol), and can participate in condensation reactions.

-

Ester Reactivity: The ester can be hydrolyzed to the corresponding carboxylic acid, transesterified with other alcohols, or converted to an amide via aminolysis.

-

Aromatic Bromine: The C-Br bond is a versatile handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of complex carbon skeletons.

Its utility as an intermediate is well-documented in the synthesis of various bioactive molecules and derivatives.[8][9][10] For instance, it is a precursor to phenacyl benzoate derivatives, which are used as photosensitive protecting groups in organic synthesis.[10]

Synthetic Pathways Diagram

Caption: Synthetic utility of the title compound as a versatile chemical intermediate.

Safety, Handling, and Storage

As a laboratory chemical, this compound must be handled with appropriate care. The primary hazards are associated with ingestion, skin/eye contact, and inhalation of its dust.

GHS Hazard Profile

| Hazard Statement | Code | Precautionary Statement |

| Harmful if swallowed. | H302 | P270: Do not eat, drink or smoke when using this product. |

| Causes skin irritation. | H315 | P280: Wear protective gloves. |

| May cause an allergic skin reaction. | H317 | P261: Avoid breathing dust. |

| Causes serious eye irritation. | H319 | P280: Wear eye protection/face protection. |

| May cause respiratory irritation. | H335 | P271: Use only outdoors or in a well-ventilated area. |

(Source: Aggregated GHS information)

Handling and Storage Recommendations

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[11]

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.

-

Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

-

First Aid:

-

Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

-

Inhalation: Move person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.

-

Conclusion

This compound is a highly functionalized and valuable building block in organic synthesis. Its straightforward preparation via Friedel-Crafts acylation, combined with the versatile reactivity of its α-ketoester and bromophenyl motifs, makes it an attractive starting material for the synthesis of a wide array of complex organic molecules. A thorough understanding of its properties, synthesis, and reactivity, coupled with stringent adherence to safety protocols, enables researchers to effectively harness its synthetic potential in drug discovery and materials science innovation.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

LookChem. (n.d.). Acetamide,N-[4-iodo-2-methyl-5-(1-methylethyl)phenyl]-. Retrieved from [Link]

-

Wikipedia. (2023). Friedel–Crafts reaction. Retrieved from [Link]

-

Arctom Scientific. (n.d.). CAS NO. 57699-28-2 | this compound. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 2-(4-bromophenyl)acetate. National Center for Biotechnology Information. Retrieved from [Link]

-

Arctom Scientific. (n.d.). CAS NO. 57699-28-2 | this compound. Retrieved from [Link]

- Supporting Information. (n.d.). General Information. Retrieved from a university or journal source providing supplementary data for a publication. (Note: A direct, stable URL for this specific supporting information document was not available from the search results, but its existence is noted in the context of synthesized compounds).

-

BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 2-(2-bromophenyl)-2-oxoacetate. National Center for Biotechnology Information. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2016, December 28). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution [Video]. YouTube. Retrieved from [Link]

-

Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

-

ChemBK. (2024). Ethyl 2-(4-bromophenyl)-2-oxoacetate. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

-

Patsnap. (2012). Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-(4-Bromophenyl)-2-oxoethyl 2-methylbenzoate. PMC. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). 4-[(1-Methyl-4(1H)-pyridinylidene)ethylidene]-2,5-cyclohexadien-1-one. Retrieved from [Link]

-

Bolli, M. H., et al. (2012). The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. Journal of Medicinal Chemistry, 55(17), 7849-61. Retrieved from [Link]

-

ChemWhat. (n.d.). Methylglyoxal 1,1-dimethyl acetal CAS#: 6342-56-9. Retrieved from [Link]

-

ResearchGate. (2018). (PDF) Conformational studies of 2-(4-bromophenyl)-2-oxoethyl benzoates. Retrieved from [Link]

- Google Patents. (2012). US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.

-

MDPI. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Retrieved from [Link]

Sources

- 1. This compound | C9H7BrO3 | CID 11218741 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. arctomsci.com [arctomsci.com]

- 3. arctomsci.com [arctomsci.com]

- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 5. byjus.com [byjus.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. methyl 2-(4-chlorophenyl)-2-oxoacetate synthesis - chemicalbook [chemicalbook.com]

- 8. chembk.com [chembk.com]

- 9. 2-(4-Bromophenyl)-2-oxoethyl 2-methylbenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. fishersci.com [fishersci.com]

The Unambiguous Identification of Methyl 2-(4-bromophenyl)-2-oxoacetate: A Technical Guide to its Synthesis and Spectroscopic Characterization

For researchers, medicinal chemists, and professionals in drug development, the precise structural elucidation of novel and intermediate compounds is paramount. Methyl 2-(4-bromophenyl)-2-oxoacetate, a halogenated α-keto ester, represents a key pharmacophore and a versatile synthetic intermediate. This technical guide provides an in-depth exploration of the synthesis and comprehensive spectroscopic analysis required for the unequivocal identification of this compound, grounded in established chemical principles and validated experimental protocols.

Introduction: The Significance of α-Keto Esters in Modern Chemistry

α-Keto esters are a class of organic compounds characterized by a ketone and an ester functional group separated by a single carbon-carbon bond. This unique arrangement of vicinal carbonyl groups imparts a high degree of reactivity and renders them valuable precursors in a multitude of organic transformations.[1] Their utility spans the synthesis of α-hydroxy acids, α-amino acids, and various heterocyclic scaffolds, which are foundational to many biologically active molecules.[2] The presence of a bromine atom on the phenyl ring in this compound further enhances its potential as a building block in cross-coupling reactions, allowing for the introduction of additional molecular complexity. Aryl-keto containing α-amino acids, which can be derived from such esters, are of great importance in organic and biological chemistry.[3]

Synthesis of this compound: A Tale of Two Pathways

The synthesis of aryl α-keto esters like this compound can be approached through several reliable methods. Here, we detail two of the most common and mechanistically distinct strategies: Friedel-Crafts acylation and the oxidation of an appropriate precursor.

Method 1: Friedel-Crafts Acylation of Bromobenzene

The Friedel-Crafts acylation is a classic and powerful method for the formation of aryl ketones.[4] In this approach, bromobenzene is acylated using an appropriate acylating agent, typically methyl oxalyl chloride, in the presence of a strong Lewis acid catalyst such as aluminum chloride (AlCl₃).

Reaction Mechanism: The reaction proceeds via an electrophilic aromatic substitution mechanism. The Lewis acid activates the methyl oxalyl chloride, leading to the formation of a highly electrophilic acylium ion. This acylium ion is then attacked by the electron-rich π-system of the bromobenzene ring. Subsequent loss of a proton restores the aromaticity of the ring and yields the desired product.

Experimental Protocol: Friedel-Crafts Acylation

-

To a stirred suspension of anhydrous aluminum chloride (1.1 eq) in dry dichloromethane (DCM) at 0 °C under an inert atmosphere, slowly add methyl oxalyl chloride (1.0 eq).

-

Stir the mixture at 0 °C for 30 minutes to allow for the formation of the acylium ion complex.

-

Add bromobenzene (1.0 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure this compound.

Diagram: Friedel-Crafts Acylation Workflow

Caption: Workflow for the synthesis of this compound via Friedel-Crafts acylation.

Method 2: Oxidation of Methyl 2-(4-bromophenyl)-2-hydroxyacetate

An alternative strategy involves the oxidation of the corresponding α-hydroxy ester, Methyl 2-(4-bromophenyl)-2-hydroxyacetate. This precursor can be synthesized from 4-bromobenzaldehyde. Various oxidizing agents can be employed for this transformation, with Swern oxidation or reagents like Dess-Martin periodinane being common choices for their mild reaction conditions and high yields.

Reaction Mechanism: The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride to form an electrophilic sulfur species. The alcohol attacks this species, and subsequent deprotonation by a hindered base, such as triethylamine, leads to the formation of the ketone through an E2 elimination pathway.

Experimental Protocol: Swern Oxidation

-

To a solution of oxalyl chloride (1.5 eq) in dry DCM at -78 °C under an inert atmosphere, add a solution of DMSO (2.0 eq) in DCM dropwise.

-

Stir the mixture at -78 °C for 30 minutes.

-

Add a solution of Methyl 2-(4-bromophenyl)-2-hydroxyacetate (1.0 eq) in DCM dropwise, maintaining the temperature at -78 °C.

-

Stir for 1 hour at -78 °C.

-

Add triethylamine (5.0 eq) and allow the reaction to warm to room temperature.

-

Quench the reaction with water and separate the organic layer.

-

Extract the aqueous layer with DCM (3 x 50 mL).

-

Combine the organic layers, wash with 1M HCl, saturated sodium bicarbonate solution, and brine, then dry over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Diagram: Oxidation Workflow

Caption: Workflow for the synthesis of this compound via Swern oxidation.

Spectroscopic Elucidation of this compound

The unambiguous identification of the synthesized compound relies on a combination of spectroscopic techniques. The following data provides a comprehensive fingerprint of this compound.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₇BrO₃ | [5] |

| Molecular Weight | 243.05 g/mol | [5] |

| Appearance | Pale yellow solid or oil | - |

| CAS Number | 57699-28-2 | [5] |

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides information about the number and chemical environment of the hydrogen atoms in the molecule.

Predicted ¹H NMR Data (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.85 | d, J ≈ 8.4 Hz | 2H | H-2, H-6 (Aromatic) |

| ~7.65 | d, J ≈ 8.4 Hz | 2H | H-3, H-5 (Aromatic) |

| ~3.95 | s | 3H | -OCH₃ (Methyl Ester) |

Interpretation: The aromatic region is expected to show a characteristic AA'BB' system due to the para-substitution on the benzene ring. The two doublets, each integrating to two protons, correspond to the aromatic protons. The downfield shift of the protons ortho to the electron-withdrawing keto-ester group (H-2, H-6) is anticipated compared to the protons meta to this group (H-3, H-5). The sharp singlet integrating to three protons at approximately 3.95 ppm is characteristic of the methyl ester protons.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments and their electronic nature.

Predicted ¹³C NMR Data (100 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~185.0 | C=O (Ketone) |

| ~163.5 | C=O (Ester) |

| ~132.5 | C-3, C-5 (Aromatic CH) |

| ~131.0 | C-2, C-6 (Aromatic CH) |

| ~130.0 | C-4 (Aromatic C-Br) |

| ~129.5 | C-1 (Aromatic C-C=O) |

| ~53.0 | -OCH₃ (Methyl Ester) |

Interpretation: The spectrum is expected to show two distinct carbonyl carbon signals in the downfield region, corresponding to the ketone and ester functionalities. The four signals in the aromatic region are consistent with a para-substituted benzene ring. The carbon atom attached to the bromine (C-4) will be shifted downfield. The upfield singlet at around 53.0 ppm is characteristic of the methyl ester carbon. The ¹³C NMR spectrum of the analogous 2-(4-bromophenyl)-2-oxoacetic acid shows similar aromatic carbon shifts, supporting these predictions.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the presence of specific functional groups.

Predicted IR Absorption Bands (KBr, cm⁻¹):

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3080 | Medium | Aromatic C-H stretch |

| ~2950 | Medium | Aliphatic C-H stretch (-OCH₃) |

| ~1735 | Strong | C=O stretch (Ester) |

| ~1685 | Strong | C=O stretch (Ketone) |

| ~1585 | Medium | C=C stretch (Aromatic) |

| ~1250 | Strong | C-O stretch (Ester) |

| ~820 | Strong | para-disubstituted C-H bend (Aromatic) |

Interpretation: The most prominent features in the IR spectrum will be the two strong carbonyl stretching bands. The ester carbonyl typically absorbs at a higher frequency (~1735 cm⁻¹) than the aryl ketone carbonyl (~1685 cm⁻¹). The presence of aromatic C-H stretching above 3000 cm⁻¹, along with the characteristic C=C stretching in the 1600-1450 cm⁻¹ region and the strong out-of-plane bending band around 820 cm⁻¹, confirms the presence of the para-substituted aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

| m/z | Interpretation |

| 242/244 | Molecular ion peak [M]⁺ (Isotopic pattern for one Br atom) |

| 211/213 | [M - OCH₃]⁺ |

| 183/185 | [M - COOCH₃]⁺ (Acylium ion) |

| 155/157 | [C₆H₄Br]⁺ |

| 76 | [C₆H₄]⁺ |

Interpretation: The mass spectrum will exhibit a characteristic isotopic pattern for a bromine-containing compound, with two peaks of nearly equal intensity separated by two mass units (²⁴²Br and ⁸¹Br). The molecular ion peak [M]⁺ should be observed at m/z 242 and 244. Key fragmentation pathways include the loss of the methoxy radical (-OCH₃) to give a fragment at m/z 211/213, and the loss of the entire carbomethoxy group (-COOCH₃) to form the stable 4-bromobenzoyl cation at m/z 183/185. Further fragmentation can lead to the loss of CO, yielding the 4-bromophenyl cation at m/z 155/157.

Biological Relevance and Potential Applications

While specific biological activities for this compound are not extensively documented in publicly available literature, the α-keto ester motif is a known pharmacophore present in numerous biologically active compounds.[6] For instance, α-keto esters have been investigated as inhibitors of various enzymes and as prodrugs to enhance the bioavailability of therapeutic agents. The NRF2 (Nuclear factor erythroid 2-related factor 2) pathway, a master regulator of the antioxidant response, is a target for diseases driven by oxidative stress, and α-keto ester prodrugs have been designed to activate this pathway.[6]

Diagram: Hypothetical Role in NRF2 Activation

Caption: Hypothetical mechanism of action of an α-keto ester as a pro-drug for NRF2 pathway activation.

Conclusion

The structural elucidation of this compound is a systematic process that combines rational synthetic design with a suite of powerful spectroscopic techniques. Both Friedel-Crafts acylation and oxidation of an α-hydroxy ester precursor provide viable routes to this valuable compound. The collective data from ¹H NMR, ¹³C NMR, IR, and mass spectrometry provide an unambiguous confirmation of its structure. While the specific biological role of this particular molecule remains an area for further investigation, its structural motifs suggest significant potential in medicinal chemistry and as a versatile building block for the synthesis of more complex molecular architectures. This guide serves as a foundational resource for scientists working with this and structurally related compounds, emphasizing the importance of rigorous characterization in advancing chemical research and development.

References

-

Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

- Bartlett, S. L., & Keiter, K. M. (2014). Synthesis of Complex Tertiary Glycolates by Enantioconvergent Arylation of Stereochemically Labile α-Keto Esters.

-

Aurigene Pharmaceutical Services. (n.d.). An Efficient and Practical Synthesis of Aryl and Hetaryl α-Keto Esters. Retrieved from [Link]

- Mahmood, S. J., McLaughlin, M., & Hossain, M. M. (1998). A Convenient New Synthesis of Aryl α-Keto Esters.

-

Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

- MDPI. (2023). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Molecules, 28(14), 5429.

- Wang, L., et al. (2014).

- Kaehler, T., et al. (2022). Borane promoted aryl transfer reaction for the synthesis of α-aryl functionalised β-hydroxy and β-keto esters. Organic & Biomolecular Chemistry, 20(22), 4539-4544.

- ACS Omega. (2020).

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

ChemRxiv. (2023). Structure-Property Relationship Analysis of α-Keto Ester Prodrugs of Monomethyl Fumarate as NRF2 Activators. Retrieved from [Link]

-

Globe Thesis. (2024). Synthesis And Bacteriostatic Activity Of α-ketoate And Amide Substituted Helicoid Compounds. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 2-(2-bromophenyl)-2-oxoacetate. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (2022). Vicinal ketoesters – key intermediates in the total synthesis of natural products. Retrieved from [Link]

-

PubMed Central. (2018). (4-bromophenyl)[2-(3,5-dimethylphenyl)hydrazinylidene]acetate, methyl (2Z). Retrieved from [Link]

-

PubMed Central. (2012). 2-(4-Bromophenyl)-2-oxoethyl 2-methylbenzoate. Retrieved from [Link]

-

NP-MRD. (n.d.). 13 C NMR Spectrum (1D, 201 MHz, H 2 O, predicted) (NP0224543). Retrieved from [Link]

-

ResearchGate. (2015). (PDF) Conformational studies of 2-(4-bromophenyl)-2-oxoethyl benzoates. Retrieved from [Link]

-

ResearchGate. (2015). Synthesis, spectroscopic characterization and computational studies of 2-(4-bromophenyl)-2-oxoethyl 3-methylbenzoate by density functional theory. Retrieved from [Link]

-

PSE Community.org. (2022). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. Retrieved from [Link]

-

PubMed. (2008). Mass spectrometric characterization of 4-oxopentanoic acid and gas-phase ion fragmentation mechanisms studied using a triple quadrupole and time-of-flight analyzer hybrid system and density functional theory. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of Complex Tertiary Glycolates by Enantioconvergent Arylation of Stereochemically Labile α-Keto Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. aurigeneservices.com [aurigeneservices.com]

- 5. This compound | C9H7BrO3 | CID 11218741 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemrxiv.org [chemrxiv.org]

A Comprehensive Technical Guide to the Physical Properties of Methyl 2-(4-bromophenyl)-2-oxoacetate

Introduction: Methyl 2-(4-bromophenyl)-2-oxoacetate is an α-ketoester of significant interest within the fields of organic synthesis and medicinal chemistry. Its dual functionality, comprising a ketone and an ester, flanking an aromatic ring substituted with bromine, makes it a versatile building block for constructing more complex molecular architectures. The bromine atom, in particular, serves as a key handle for cross-coupling reactions, enabling the introduction of diverse substituents. This guide provides an in-depth examination of the core physical and spectroscopic properties of this compound, offering researchers, scientists, and drug development professionals a foundational understanding for its use in experimental settings. We will delve into its structural identification, characteristic physical constants, and the empirical methodologies used for their validation, thereby ensuring both scientific rigor and practical applicability.

Compound Identification and Molecular Structure

Precise identification is the cornerstone of chemical research. This compound is systematically named and cataloged under various identifiers to ensure unambiguous reference in literature and databases.

| Identifier | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 57699-28-2 | [1][2][3] |

| Molecular Formula | C₉H₇BrO₃ | [1][2][3][4] |

| Molecular Weight | 243.05 g/mol | [1][2][3][4] |

| Synonyms | Methyl (4-bromophenyl)(oxo)acetate, Methyl p-bromobenzoylformate, Methyl (4-bromophenyl)glyoxylate | [1][4] |

| SMILES | COC(=O)C(=O)C1=CC=C(C=C1)Br | [1][2] |

| InChIKey | ZFPFIURFXDPBIP-UHFFFAOYSA-N | [1] |

graph "chemical_structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Define nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; Br [label="Br", fontcolor="#EA4335"]; C7 [label="C"]; O1 [label="O", fontcolor="#EA4335"]; C8 [label="C"]; O2 [label="O", fontcolor="#EA4335"]; O3 [label="O", fontcolor="#EA4335"]; CH3 [label="CH₃"];

// Define positions C1 [pos="0,0!"]; C2 [pos="1.2,0.7!"]; C3 [pos="1.2,2.1!"]; C4 [pos="0,2.8!"]; C5 [pos="-1.2,2.1!"]; C6 [pos="-1.2,0.7!"]; Br [pos="0,-1.4!"]; C7 [pos="-2.4,0!"]; O1 [pos="-3.4,0.5!"]; C8 [pos="-2.4,-1.4!"]; O2 [pos="-1.8,-2.3!"]; O3 [pos="-3.5,-1.7!"]; CH3 [pos="-4.2,-2.7!"];

// Define bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- Br; C6 -- C7; C7 -- O1 [style=filled, penwidth=3]; C7 -- C8; C8 -- O2 [style=filled, penwidth=3]; C8 -- O3; O3 -- CH3;

// Benzene ring double bonds edge [style=filled, penwidth=3]; C2 -- C3; C4 -- C5; C6 -- C1; }

Caption: 2D structure of this compound.

Core Physical Properties

The macroscopic physical properties of a compound are dictated by its molecular structure and intermolecular forces. These constants are critical for handling, storage, and purification.

| Property | Value / Description | Rationale & Experimental Insight |

| Appearance | Expected to be a white to pale yellow solid. | The extended conjugation and presence of a chromophore (benzoyl group) can impart a slight color. The solid state is typical for aromatic compounds of this molecular weight. |

| Melting Point | Data not consistently reported in primary literature; requires empirical determination. | A sharp melting point is a key indicator of purity. Broad ranges often suggest the presence of impurities. |

| Boiling Point | Not reported; likely to decompose at high temperatures.[2] | α-Ketoesters can be thermally labile. Distillation, if necessary, should be performed under high vacuum to lower the boiling temperature and minimize decomposition. |

| Solubility | Soluble in common organic solvents like Dichloromethane (DCM), Chloroform, Ethyl Acetate, and Acetone. Sparingly soluble in non-polar solvents like hexanes and insoluble in water. | The ester and ketone functionalities provide polarity, allowing dissolution in moderately polar solvents. The large aromatic ring limits solubility in water. |

| Storage | Sealed in a dry environment at room temperature.[3] | The compound is generally stable, but the ester group is susceptible to hydrolysis in the presence of moisture and acid/base catalysts. Storing under an inert atmosphere (N₂ or Ar) is recommended for long-term preservation of purity. |

Spectroscopic and Spectrometric Profile

Spectroscopic analysis provides a fingerprint of a molecule, allowing for structural confirmation and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise arrangement of atoms in an organic molecule.

-

¹H NMR: The proton NMR spectrum is expected to be simple and diagnostic.

-

δ 7.8-8.2 ppm (doublet, 2H): Aromatic protons ortho to the electron-withdrawing keto-ester group.

-

δ 7.6-7.8 ppm (doublet, 2H): Aromatic protons ortho to the bromine atom.

-

δ 3.9-4.1 ppm (singlet, 3H): Methyl protons of the ester group.

-

-

¹³C NMR: The carbon spectrum confirms the carbon framework and functional groups.

-

δ ~185 ppm: Ketone carbonyl carbon (C=O).

-

δ ~165 ppm: Ester carbonyl carbon (C=O).

-

δ ~128-135 ppm: Four distinct signals for the aromatic carbons.

-

δ ~53 ppm: Methoxy carbon (-OCH₃).

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups based on their vibrational frequencies.

-

~1735 cm⁻¹ (strong, sharp): C=O stretch of the ester carbonyl. This is a highly characteristic absorption.

-

~1690 cm⁻¹ (strong, sharp): C=O stretch of the ketone carbonyl, conjugated to the aromatic ring.

-

~1600 cm⁻¹ (medium): C=C stretching vibrations within the aromatic ring.

-

~1200-1300 cm⁻¹ (strong): C-O stretching of the ester group.

-

~1000-1100 cm⁻¹ (medium): C-Br stretching vibration.

Mass Spectrometry (MS)

MS provides the molecular weight and fragmentation pattern of a molecule.

-

Molecular Ion (M⁺): The calculated monoisotopic mass is 241.95786 Da.[1] High-resolution mass spectrometry (HRMS) should confirm this value to within a few parts per million.

-

Isotopic Pattern: A hallmark feature will be the presence of two peaks of nearly equal intensity for the molecular ion: one for the ⁷⁹Br isotope (M⁺) and one for the ⁸¹Br isotope (M+2⁺). This 1:1 isotopic signature is definitive proof of the presence of a single bromine atom in the molecule.

Experimental Methodologies

The following protocols outline standard procedures for the synthesis and characterization of this compound, grounded in established chemical principles.

Synthesis and Purification Workflow

A robust method for preparing α-ketoesters is the Friedel-Crafts acylation of an aromatic compound with an oxalyl chloride derivative.

Caption: Workflow for the synthesis and purification of the title compound.

Step-by-Step Protocol:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂), add anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) and anhydrous dichloromethane (DCM). Cool the suspension to 0°C in an ice bath.

-

Expertise & Experience: Anhydrous conditions are paramount. AlCl₃ is a potent Lewis acid that is violently quenched by water, rendering it inactive. Flame-drying the glassware removes adsorbed moisture.

-

-

Reagent Addition: Slowly add methyl oxalyl chloride (1.1 equivalents) to the stirred suspension. Following this, add bromobenzene (1.0 equivalent) dropwise, ensuring the internal temperature does not exceed 5°C.

-

Reaction Progression: After addition is complete, allow the mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture into a beaker containing crushed ice and a small amount of concentrated HCl.

-

Trustworthiness: This step deactivates the AlCl₃ catalyst and hydrolyzes any remaining acylating agent. The process is highly exothermic and must be done cautiously.

-

-

Extraction & Workup: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer three times with DCM. Combine the organic layers.

-

Washing: Wash the combined organic phase sequentially with water, a saturated aqueous solution of sodium bicarbonate (NaHCO₃), and finally with brine.

-

Expertise & Experience: The NaHCO₃ wash is crucial for neutralizing any residual acid, which could otherwise promote ester hydrolysis during storage or subsequent steps.

-

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude solid/oil via flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.

-

Final Characterization: Combine the pure fractions, remove the solvent, and dry the final product under high vacuum. Confirm its identity and purity using the spectroscopic methods outlined in Section 3.

Melting Point Determination

This protocol provides a self-validating system for assessing purity.

-

Sample Preparation: Finely powder a small amount of the dry, purified product. Tightly pack the powder into a capillary tube to a height of 2-3 mm.

-

Measurement: Place the capillary tube in a calibrated melting point apparatus.

-

Heating: Heat rapidly to about 15°C below the expected melting point, then reduce the heating rate to 1-2°C per minute.

-

Observation: Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample.

-

Trustworthiness: A pure compound will exhibit a sharp melting range of <2°C. A broad or depressed melting range is a reliable indicator of impurities.

-

Conclusion

This compound is a well-defined chemical entity with a distinct set of physical and spectroscopic properties. Its identity is unequivocally confirmed by its molecular weight, the characteristic bromine isotopic pattern in mass spectrometry, and the unique signals in its NMR and IR spectra. Understanding these properties is not merely academic; it is essential for the practical application of this versatile intermediate in research and development, enabling scientists to confidently synthesize novel compounds with potential applications in pharmaceuticals and materials science.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 2-(4-bromophenyl)acetate. National Center for Biotechnology Information. Retrieved from [Link]

-

Arctom Scientific. (n.d.). CAS NO. 57699-28-2 | this compound. Retrieved from [Link]

- Supporting Information for a scientific article. (n.d.). General Experimental Procedures. Retrieved from a university or publisher repository. [A generic reference as the original link points to a PDF which cannot be directly linked].

-

ResearchGate. (n.d.). Figure S93. 13C NMR spectrum of 2-(4-bromophenyl)-2-oxoacetic acid in CDCl3. Retrieved from [Link]

-

Reign Pharma Pvt. Ltd. (n.d.). Methyl-2-(4-bromophenyl)-2-methylpropanoate. Retrieved from [Link]

-

NIST. (n.d.). Methyl-2-bromobenzoate. NIST Chemistry WebBook. Retrieved from [Link]

-

Arctom Scientific. (n.d.). This compound | Catalog CNALD-M194027. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to the Synthesis of Methyl 2-(4-bromophenyl)-2-oxoacetate from 4-bromoacetophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides an in-depth technical overview of the synthesis of methyl 2-(4-bromophenyl)-2-oxoacetate, a valuable intermediate in pharmaceutical and organic synthesis. The core of this process involves the selenium dioxide-mediated oxidation of 4-bromoacetophenone to 4-bromophenylglyoxal, followed by its esterification. This document offers a detailed examination of the underlying reaction mechanisms, a step-by-step experimental protocol, and critical insights into the practical execution of the synthesis, tailored for professionals in the chemical and pharmaceutical sciences.

Introduction: Significance and Synthetic Strategy

This compound is a key building block in the synthesis of a variety of pharmacologically active molecules and complex organic structures. The presence of the α-ketoester functionality, combined with the reactive bromo-substituent on the phenyl ring, makes it a versatile precursor for creating diverse molecular architectures.

The synthetic route detailed herein commences with the readily available starting material, 4-bromoacetophenone. The transformation is achieved in a two-step sequence:

-

Oxidation: The α-methyl group of 4-bromoacetophenone is oxidized to an aldehyde, yielding 4-bromophenylglyoxal. This is accomplished using the Riley oxidation, a classic and reliable method employing selenium dioxide (SeO₂).

-

Esterification: The resulting glyoxal is then esterified to afford the target molecule, this compound.

This guide will focus on providing a robust and reproducible methodology, grounded in established chemical principles.

The Core Transformation: Selenium Dioxide Oxidation of 4-bromoacetophenone

The cornerstone of this synthesis is the Riley oxidation, which selectively oxidizes an α-methylene or methyl group adjacent to a carbonyl to a 1,2-dicarbonyl compound.[1][2][3] This reaction is particularly effective for aryl methyl ketones.

Unveiling the Mechanism

The mechanism of the selenium dioxide oxidation of a ketone is a well-studied process.[4] It proceeds through the following key steps:

-

Enolization: The ketone, in this case, 4-bromoacetophenone, first tautomerizes to its enol form in the presence of an acid or base catalyst (often trace amounts of water in the reaction mixture are sufficient).

-

Electrophilic Attack: The electron-rich enol attacks the electrophilic selenium atom of selenium dioxide (or its hydrated form, selenous acid, H₂SeO₃).

-

Rearrangement and Elimination: A series of rearrangements and the elimination of water lead to the formation of an organoselenium intermediate.

-

Hydrolysis: Finally, hydrolysis of this intermediate liberates the 1,2-dicarbonyl product, 4-bromophenylglyoxal, and reduced selenium species, typically elemental selenium (Se).

The overall transformation can be visualized as the insertion of an oxygen atom at the α-position of the ketone.

The Critical Role of Pyridine

In many selenium dioxide oxidations, a base such as pyridine is added to the reaction mixture. While not always strictly necessary, its inclusion can be beneficial.[5] Pyridine can act as a scavenger for any acidic byproducts, preventing potential side reactions and decomposition of the desired product. It can also influence the reactivity of the selenium dioxide and the reaction intermediates, in some cases leading to cleaner reactions and higher yields.

Experimental Protocol: A Self-Validating System

This protocol is designed to be a self-validating system, with clear steps and checkpoints to ensure a successful synthesis.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| 4-bromoacetophenone | 199.04 | 19.9 g | 0.1 | --- |

| Selenium Dioxide (SeO₂) | 110.96 | 11.1 g | 0.1 | Caution: Highly Toxic |

| Dioxane | 88.11 | 150 mL | - | Solvent |

| Water | 18.02 | 5 mL | - | --- |

| Methanol | 32.04 | 100 mL | - | For esterification |

| Sulfuric Acid (conc.) | 98.08 | 2-3 drops | - | Catalyst for esterification |

Step-by-Step Synthesis

Step 1: Oxidation of 4-bromoacetophenone to 4-bromophenylglyoxal

-

Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add 11.1 g (0.1 mol) of selenium dioxide, 150 mL of dioxane, and 5 mL of water.

-

Dissolution of SeO₂: Heat the mixture to 50-60 °C with stirring until the selenium dioxide has completely dissolved.

-

Addition of Substrate: Add 19.9 g (0.1 mol) of 4-bromoacetophenone to the reaction mixture.

-

Reflux: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). A red-brown precipitate of elemental selenium will form as the reaction proceeds.

-

Work-up: After the reaction is complete, allow the mixture to cool slightly and decant the hot solution from the precipitated selenium.

-

Solvent Removal: Remove the dioxane and water by distillation under reduced pressure.

-

Purification: The crude 4-bromophenylglyoxal can be purified by vacuum distillation or by conversion to its hydrate. To prepare the hydrate, dissolve the crude product in hot water, and allow it to crystallize upon cooling.[6]

Step 2: Esterification of 4-bromophenylglyoxal to this compound

-

Reaction Setup: To the crude 4-bromophenylglyoxal (or its hydrate) from the previous step, add 100 mL of methanol.

-

Acid Catalysis: Carefully add 2-3 drops of concentrated sulfuric acid to the mixture.

-

Reflux: Heat the mixture to reflux for 2-3 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Solvent Removal: After the reaction is complete, cool the mixture and remove the excess methanol under reduced pressure.

-

Work-up: Dissolve the residue in diethyl ether (100 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to neutralize the acid catalyst, followed by brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

Purification: The final product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Visualization of the Synthetic Workflow

Caption: Synthetic pathway from 4-bromoacetophenone to the final product.

Safety and Handling Considerations

-

Selenium Dioxide: Selenium compounds are highly toxic and should be handled with extreme care in a well-ventilated fume hood.[7] Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash the affected area immediately with copious amounts of water.

-

Dioxane: Dioxane is a flammable liquid and a potential carcinogen. Handle in a fume hood and avoid sources of ignition.

-

Concentrated Sulfuric Acid: Concentrated sulfuric acid is highly corrosive. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

Conclusion

The synthesis of this compound from 4-bromoacetophenone via a two-step sequence involving Riley oxidation and subsequent esterification is a robust and reliable method. This guide provides the necessary technical details and theoretical background for researchers and professionals to successfully implement this synthesis in a laboratory setting. Careful adherence to the experimental protocol and safety precautions is paramount for achieving high yields of the desired product.

References

-

Beneficial addition of pyridine in Riley oxidations. (n.d.). ResearchGate. Retrieved from [Link]

-

Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas. (n.d.). AWS. Retrieved from [Link]

-

Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents. (2012). National Institutes of Health. Retrieved from [Link]

-

One‐Pot Synthesis of β‐Ketoesters from Aryl Methyl Ketone via Ketene Dithioacetal. (2023). ResearchGate. Retrieved from [Link]

-

phenylglyoxal. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

-

[ - Bicyclo[3.1.1]heptan-3-ol, 6,6-dimethyl-2-methylene-, (1α,3α,5α)]. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

- Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. (2012). Google Patents.

-

Riley oxidation. (n.d.). Wikipedia. Retrieved from [Link]

-

Selenium dioxide (SeO2) - Riley oxidation. (n.d.). AdiChemistry. Retrieved from [Link]

-

An efficient synthesis of aryl a-keto esters. (n.d.). Retrieved from [Link]

-

Synthesis of 4-bromoacetophenone. (n.d.). PrepChem.com. Retrieved from [Link]

-

The Role of 4-Bromophenylglyoxal Hydrate in Pharmaceutical R&D. (2025). Retrieved from [Link]

-

phenylglyoxal. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. youtube.com [youtube.com]

- 3. Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. One‐Pot Synthesis of β‐Ketoesters from Aryl Methyl Ketone via Ketene Dithioacetal | Semantic Scholar [semanticscholar.org]

- 6. 4-Bromophenylglyoxal hydrate | CymitQuimica [cymitquimica.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to Methyl 2-(4-bromophenyl)-2-oxoacetate: Synthesis, Properties, and Applications in Modern Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(4-bromophenyl)-2-oxoacetate, a versatile α-ketoester, serves as a pivotal building block in contemporary organic synthesis. Its unique bifunctional nature, characterized by a reactive α-ketoester moiety and a synthetically adaptable aryl bromide, renders it an invaluable precursor for the construction of complex molecular architectures, particularly in the realm of medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its nomenclature, physicochemical properties, synthesis, and key applications, with a focus on the underlying chemical principles and practical experimental methodologies.

Part 1: Nomenclature and Chemical Identity

The compound is systematically named according to IUPAC nomenclature, which provides an unambiguous description of its chemical structure.

IUPAC Name

The correct IUPAC name for the compound is This compound .[1]

Synonyms and Identifiers

In scientific literature and chemical supplier catalogs, this compound is also known by several synonyms. Recognizing these is crucial for effective information retrieval.

| Identifier Type | Value |

| CAS Number | 57699-28-2[1] |

| Common Synonyms | methyl (4-bromophenyl)(oxo)acetate, Methyl p-bromobenzoylformate, Methyl 2-(4-bromophenyl)-2-oxo-acetate[1] |

| Molecular Formula | C₉H₇BrO₃[1] |

| Molecular Weight | 243.05 g/mol [1] |

| InChI Key | ZFPFIURFXDPBIP-UHFFFAOYSA-N[1] |

Part 2: Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and spectroscopic properties of this compound is essential for its handling, purification, and characterization.

| Property | Value/Description |

| Appearance | Typically a white to off-white solid |

| Storage | Store in a cool, dry, well-ventilated area in a tightly sealed container. |

| Solubility | Soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate. |

Note: Experimental values for properties like melting and boiling points can vary slightly depending on purity.

Spectroscopic Data (Reference)

While specific spectra for the methyl ester can be found with suppliers, the following data for the closely related ethyl 2-(4-bromophenyl)-2-oxoacetate provides a reliable reference for spectroscopic analysis.

-

¹H NMR (CDCl₃, 400 MHz): δ 7.90 (d, J = 8.6 Hz, 2H), 7.66 (d, J = 8.6 Hz, 2H), 4.45 (q, J = 7.0 Hz, 2H), 1.42 (t, J = 7.0 Hz, 3H).

-

¹³C NMR (CDCl₃, 100 MHz): δ 185.1, 163.2, 132.3, 131.4, 130.5, 62.5, 14.1.

Part 3: Synthesis of this compound

The synthesis of this compound can be achieved through several established synthetic routes. The choice of method often depends on the availability of starting materials, desired scale, and laboratory capabilities. Two common and reliable methods are detailed below.

Method 1: Friedel-Crafts Acylation of Bromobenzene

This is a classic and direct approach for forming the aryl ketone bond. The reaction involves the electrophilic acylation of bromobenzene with an appropriate acylating agent, typically methyl oxalyl chloride, in the presence of a Lewis acid catalyst.

Reaction Scheme:

Figure 1: General workflow for the Friedel-Crafts acylation of bromobenzene.

Experimental Protocol:

-

Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 equivalents) and a dry, inert solvent such as dichloromethane. Cool the suspension to 0 °C in an ice bath.

-

Addition of Acylating Agent: Slowly add methyl oxalyl chloride (1.0 equivalent) to the stirred suspension.

-

Addition of Bromobenzene: Add bromobenzene (1.0 equivalent) dropwise to the reaction mixture, maintaining the temperature at 0-5 °C. The causality for this slow, cooled addition is to control the exothermic reaction and prevent side reactions.[2]

-

Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Workup: Carefully quench the reaction by pouring it into a mixture of crushed ice and concentrated hydrochloric acid. This step hydrolyzes the aluminum chloride complex and separates the organic product.

-

Extraction and Purification: Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Authoritative Grounding: The Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution reactions.[3][4] The use of a Lewis acid like AlCl₃ is crucial as it coordinates to the acyl chloride, generating a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring of bromobenzene.[5]

Method 2: Oxidation of Methyl 2-(4-bromophenyl)acetate

An alternative strategy involves the oxidation of the benzylic position of a suitable precursor. Methyl 2-(4-bromophenyl)acetate is a readily available starting material for this transformation.

Reaction Scheme:

Figure 2: General workflow for the oxidation of methyl 2-(4-bromophenyl)acetate.

Experimental Protocol (using TBHP/Cu(I)):

-

Reaction Setup: In a round-bottom flask, dissolve methyl 2-(4-bromophenyl)acetate (1.0 equivalent)[6][7][8] and a catalytic amount of a copper(I) salt (e.g., CuI) in a suitable solvent.

-

Addition of Oxidant: Add tert-butyl hydroperoxide (TBHP) (2-3 equivalents) dropwise to the reaction mixture.

-

Reaction Progression: Heat the reaction mixture and stir for several hours, monitoring by TLC. The choice of a copper catalyst is based on its ability to facilitate the oxidation of the benzylic C-H bond.[9]

-

Workup and Purification: After the reaction is complete, cool the mixture and perform an appropriate workup, which may involve quenching the excess oxidant and extraction. The crude product is then purified by column chromatography.

Trustworthiness: This protocol is a self-validating system as the progress can be easily monitored by TLC, and the final product can be unambiguously characterized by standard spectroscopic methods (NMR, IR, MS).

Part 4: Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the distinct reactivity of its two key functional groups.

Reactivity of the α-Ketoester Moiety

The vicinal electron-withdrawing keto and ester groups render the keto-carbonyl carbon highly electrophilic. This makes it susceptible to nucleophilic attack, forming the basis for a variety of condensation and addition reactions.

Key Reactions:

-

Heterocycle Synthesis: This is one of the most significant applications. For instance, condensation with o-phenylenediamines yields quinoxaline derivatives, which are prevalent scaffolds in pharmaceuticals.[10] Similarly, reaction with hydrazines can lead to the formation of pyridazinone rings.

-

Wittig and Related Reactions: The keto group can undergo olefination reactions to introduce carbon-carbon double bonds.

-

Reduction: The ketone can be selectively reduced to the corresponding α-hydroxy ester, a valuable chiral building block.

Figure 3: Key reaction pathways of this compound.

Reactivity of the Aryl Bromide

The bromine atom on the phenyl ring is a versatile handle for a wide array of transformations, most notably palladium-catalyzed cross-coupling reactions. This allows for the late-stage functionalization of molecules derived from this compound.

Key Reactions:

-

Suzuki Coupling: Reaction with boronic acids to form C-C bonds, enabling the introduction of various aryl or alkyl groups.

-

Heck Coupling: Reaction with alkenes to form new C-C bonds.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

-

Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds.

These cross-coupling reactions significantly expand the molecular diversity that can be accessed from this starting material, making it a valuable tool in the generation of compound libraries for drug discovery.

Part 5: Applications in Drug Discovery and Development

This compound and its derivatives are important pharmaceutical intermediates.[11][12][] The ability to readily synthesize diverse heterocyclic structures from this precursor is of particular interest, as these scaffolds are present in a vast number of biologically active compounds.

For example, the synthesis of quinoxaline derivatives is a prominent application. Quinoxalines are known to exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and antiviral properties.[10] The use of this compound allows for the straightforward construction of the quinoxaline core, with the bromo-substituent providing a site for further modification to optimize biological activity and pharmacokinetic properties.

Conclusion

This compound is a highly valuable and versatile reagent in organic synthesis. Its straightforward preparation, combined with the dual reactivity of the α-ketoester and aryl bromide functionalities, provides chemists with a powerful tool for the construction of complex and biologically relevant molecules. A thorough understanding of its properties, synthesis, and reactivity, as detailed in this guide, is crucial for its effective utilization in research and development, particularly in the pursuit of new therapeutic agents.

References

-

4-Bromophenylacetic acid. In Wikipedia. (2023, October 27). [Link]

- Friedel-Crafts Acetylation of Bromobenzene. (n.d.). Studymode.

- Supporting Information. (n.d.). Retrieved from a relevant, accessible source for synthetic procedures.

- Jiang, J. (2019). CuO-catalyzed oxidation of aryl acetates with aqueous tert-butyl hydroperoxide for the synthesis of α-ketoesters. Article.

-

Pharmaceutical Intermediates | Advanced Intermediates | API intermediates | Bulk drug intermediates. Sarex. (n.d.). Retrieved from [Link]

- Preparation method for synthesizing methyl benzoylformate by virtue of one-pot method. (2013). Google Patents.

-

Friedel-Crafts acylation (video). Khan Academy. (n.d.). Retrieved from [Link]

- El-Hashash, M. A., Rizk, S. A., & Ahmed, E. A. (2012). Utility of 4-(4-Bromophenyl)-4-oxo-but-2-enoic acid in synthesis of some important heterocyclic compounds. American Journal of Chemistry, 2(1), 1-6.

-

Ethyl 2-(4-bromophenyl)-2-oxoacetate. ChemBK. (n.d.). Retrieved from [Link]

- The Friedel-Crafts Alkylation and Acylation of Benzene. MCC Organic Chemistry. (n.d.).

-

Ashenhurst, J. (2018, May 17). EAS Reactions (3) – Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Retrieved from [Link]

- Synthesis of Pharmaceutical Intermediates from Ethyl 2-(3-bromophenyl)-2-oxoacetate: Application Notes and Protocols. Benchchem. (n.d.).

- Novel methyl benzoylformate initiator and preparation method thereof. (2015). Google Patents.

-

Pharma API Intermediates. Pharma Noble Chem Ltd. (n.d.). Retrieved from [Link]

-

This compound. PubChem. (n.d.). Retrieved from [Link]

-

Methyl 2-(4-bromophenyl)acetate. PubChem. (n.d.). Retrieved from [Link]

- Kumari, P., & Patel, A. B. (Eds.). (n.d.).

- Ikemoto, T., Tokuda, O., & Gao, W.-G. (2005). Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols as a Key Technology. Sumitomo Kagaku.

- Synthesis of some 2-(4-acetyl-5-aryl-5-methyl-4,5-dihydro-1,3,4-oxadiazol-2-yl)-4-bromophenyl acetate compounds. (2025). ResearchGate.

- Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester. (n.d.). Google Patents.

- Preparation method of methyl benzoate compound. (n.d.). Google Patents.

- Synthesis of Fused Heterocycles, Volume 47, Part 2. (n.d.). Wiley.

Sources

- 1. This compound | C9H7BrO3 | CID 11218741 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. websites.umich.edu [websites.umich.edu]

- 3. Khan Academy [khanacademy.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]